Acide acrylamidoglycolique

Vue d'ensemble

Description

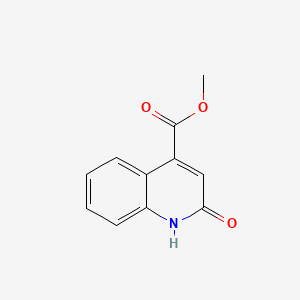

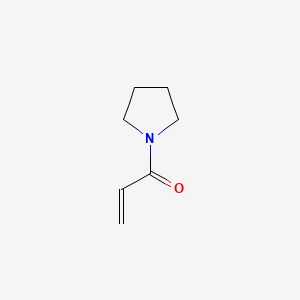

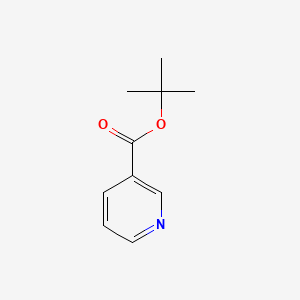

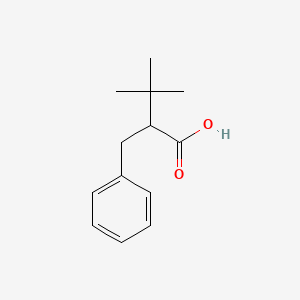

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

The exact mass of the compound Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formation d'hydrogel pour les applications biomédicales

L'acide acrylamidoglycolique est utilisé dans la synthèse d'hydrogels, qui sont des réseaux polymériques tridimensionnels capables d'absorber de grandes quantités d'eau ou de fluides biologiques. Ces hydrogels ont un potentiel important dans les domaines biomédicaux en raison de leur capacité à imiter l'environnement tissulaire naturel. Ils peuvent être utilisés pour les systèmes d'administration de médicaments, en particulier dans les formulations à libération soutenue ou contrôlée, où le médicament est libéré sur une période de temps à un rythme régulier .

Ingénierie tissulaire

Le rôle du composé dans la formation d'hydrogels s'étend également à l'ingénierie tissulaire. Les hydrogels fournissent un échafaudage qui soutient la croissance et la prolifération des cellules, facilitant la régénération des tissus. Cette application est cruciale dans le développement d'organes artificiels et la réparation des tissus endommagés, comme dans les cas de brûlures ou de blessures .

Applications antimicrobiennes

Les hydrogels synthétisés à partir d'this compound peuvent être incorporés avec des agents antimicrobiens. Ces hydrogels peuvent ensuite être utilisés comme revêtements ou pansements qui empêchent les infections microbiennes dans les dispositifs médicaux ou les blessures, améliorant ainsi le processus de guérison et réduisant le risque d'infection .

Thérapie anticancéreuse

Le composé est essentiel pour créer des hydrogels semi-interpénétrants polymères sensibles au pH. Ces hydrogels peuvent être utilisés pour l'administration ciblée de chimiothérapies aux cellules cancéreuses, minimisant l'impact sur les cellules saines et réduisant les effets secondaires. Les hydrogels peuvent également être utilisés pour inactiver les bactéries multi-résistantes aux médicaments, ce qui est une préoccupation importante dans le traitement du cancer en raison de l'affaiblissement du système immunitaire des patients .

Diagnostic et bio-imagerie

Les hydrogels à base d'this compound peuvent être utilisés dans les applications de diagnostic et de bio-imagerie. Ils peuvent être conçus pour répondre à des stimuli biologiques spécifiques, les rendant utiles dans la création d'agents de contraste pour des techniques d'imagerie telles que l'IRM, ce qui aide au diagnostic de diverses maladies .

Formation de nanocomposites

Le composé est utilisé pour former des nanocomposites en incorporant des nanoparticules inorganiques ou des métaux dans la matrice d'hydrogel. Ces nanocomposites présentent des propriétés mécaniques améliorées et peuvent être utilisés dans une variété d'applications, notamment comme supports pour l'administration de médicaments et dans le développement de biomatériaux avancés à usage médical .

Mécanisme D'action

Acrylamidoglycolic acid, also known as Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- or 2-Acrylamidoglycolic acid, is a compound with a wide range of applications, particularly in the field of polymer science . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used in the synthesis of ph-responsive, semi-interpenetrating polymer hydrogels . These hydrogels have applications in controlled drug release and antimicrobial activity .

Mode of Action

Acrylamidoglycolic acid interacts with its targets through the process of polymerization . It is used in the synthesis of polymers via free radical polymerization . The resulting polymers exhibit pH-responsive behavior, which is crucial for their application in drug delivery systems .

Biochemical Pathways

The biochemical pathways affected by Acrylamidoglycolic acid are primarily related to its role in the synthesis of polymers . The polymers synthesized using Acrylamidoglycolic acid can respond to changes in pH, which can affect various biochemical pathways related to drug delivery and antimicrobial activity .

Pharmacokinetics

The polymers synthesized using acrylamidoglycolic acid are known to exhibit controlled drug release behavior , which suggests that the compound may have significant implications for drug bioavailability.

Result of Action

The molecular and cellular effects of Acrylamidoglycolic acid’s action are primarily observed in its role in the synthesis of pH-responsive polymers . These polymers can encapsulate drugs and release them in a controlled manner in response to changes in pH . Additionally, these polymers exhibit antimicrobial activity, suggesting that Acrylamidoglycolic acid may have a role in combating multi-drug-resistant bacteria .

Action Environment

The action of Acrylamidoglycolic acid is influenced by environmental factors such as pH . The polymers synthesized using Acrylamidoglycolic acid are pH-responsive, meaning their behavior changes in response to the acidity or alkalinity of their environment . This property is crucial for their application in drug delivery systems, where the release of the encapsulated drug needs to be controlled based on the pH of the target site .

Propriétés

IUPAC Name |

2-hydroxy-2-(prop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYTXADIGVEHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70748-29-7 | |

| Record name | Poly(acrylamidoglycolic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00863935 | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-24-2 | |

| Record name | 2-Acrylamidoglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy[(1-oxoallyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.